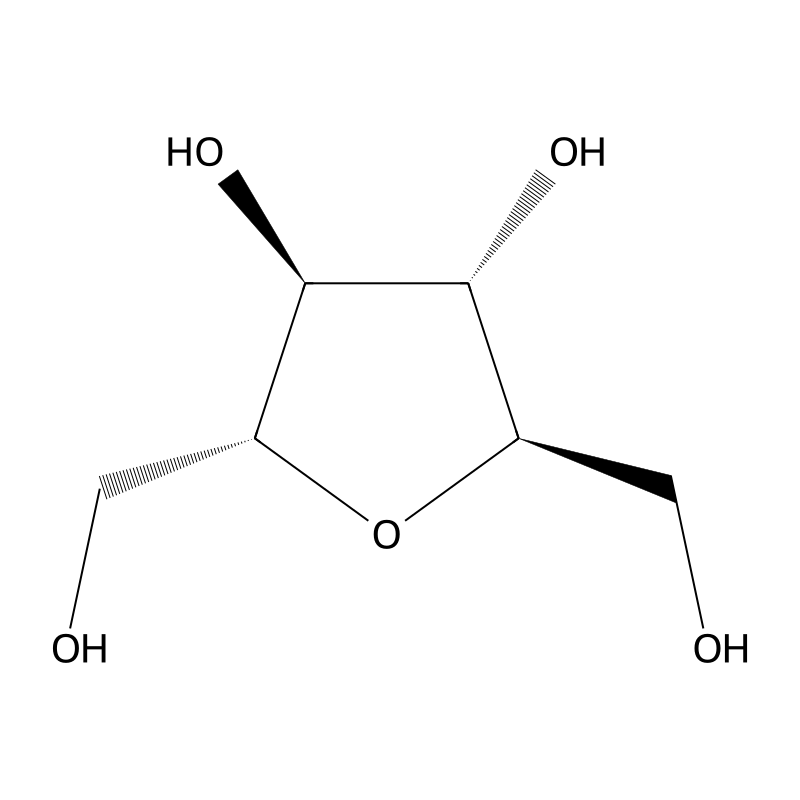

2,5-Anhydro-D-mannitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2,5-Anhydro-D-mannitol (2,5-AM) is a chemical compound with the formula C6H12O5 that functions as an antimetabolic fructose analogue. PubChem, 2,5-Anhydro-D-mannitol: . Its primary application in scientific research lies in investigating carbohydrate metabolism, particularly in the context of hepatic function and feeding behavior.

Effects on Carbohydrate Metabolism

Studies have demonstrated that 2,5-AM inhibits gluconeogenesis and glycogenolysis in the liver. Cayman Chemical, 2,5-Anhydro-D-mannitol: . These are key processes responsible for maintaining blood glucose levels, meaning 2,5-AM can potentially alter glucose homeostasis. National Institutes of Health, Gluconeogenesis

Impact on Feeding Behavior

Research suggests that 2,5-AM acts in the liver to stimulate food intake in rats. PubMed, 2,5-anhydro-D-mannitol acts in liver to initiate feeding. This effect is attributed to its ability to:

- Decrease cellular ATP levels by trapping phosphate in the liver. PubMed, Hepatic phosphate trapping, decreased ATP, and increased feeding after 2,5-anhydro-D-mannitol

- Signal hunger through the vagal nerve, a pathway connecting the nervous system to the gut. PubMed, 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats:

2,5-Anhydro-D-mannitol is a sugar alcohol and a structural analogue of fructose, characterized by the absence of hydroxyl groups at the C-2 and C-5 positions. Its chemical formula is C₆H₁₂O₆, and it is classified as a polyol. This compound has garnered interest due to its unique metabolic effects and potential applications in various biological contexts. Unlike typical sugars, 2,5-anhydro-D-mannitol does not participate in conventional carbohydrate metabolism pathways, leading to distinct physiological outcomes.

2,5-AM acts as an antimetabolite to fructose []. When ingested by rats, it increases food intake despite not being a source of energy itself. This effect is believed to be due to its ability to inhibit two key processes in the liver: gluconeogenesis (glucose production) and glycogenolysis (breakdown of glycogen stores) [, ]. The decrease in readily available glucose is thought to trigger a metabolic state that mimics fasting, leading to increased hunger signaling through the vagus nerve.

2,5-Anhydro-D-mannitol undergoes several biochemical transformations. In isolated rat hepatocytes, it is converted into 2,5-anhydromannitol-1-phosphate and 2,5-anhydromannitol-1,6-bisphosphate. These conversions suggest that the compound can interact with metabolic pathways typically associated with fructose metabolism but does so in a manner that inhibits gluconeogenesis from lactate and pyruvate .

Additionally, studies indicate that 2,5-anhydro-D-mannitol can decrease intracellular ATP levels while increasing sodium levels within hepatocytes when compared to fructose . This alteration in cellular ion balance may contribute to its metabolic effects.

The biological activity of 2,5-anhydro-D-mannitol is particularly notable for its impact on food intake and energy metabolism. Research has shown that administration of this compound can lead to a dose-dependent increase in food intake in rats, suggesting it induces a metabolic state akin to fasting . Specifically, doses ranging from 50 to 800 mg/kg have been effective in modulating plasma glucose levels and increasing ketone bodies and free fatty acids while having no significant effect on triglycerides .

Furthermore, the compound appears to inhibit gluconeogenesis in hepatocytes, which may explain its role in increasing appetite under certain physiological conditions .

The synthesis of 2,5-anhydro-D-mannitol can be achieved through several methods. One common approach involves the reduction of D-mannose or D-fructose using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the enzymatic conversion of D-mannose using specific enzymes that facilitate the formation of the anhydro compound .

A detailed synthetic route may include:

- Starting Material: D-mannose or D-fructose.

- Reduction Step: Use of sodium borohydride under controlled conditions.

- Purification: Crystallization or chromatography to isolate pure 2,5-anhydro-D-mannitol.

The unique properties of 2,5-anhydro-D-mannitol make it suitable for various applications:

- Nutritional Science: Its ability to influence food intake positions it as a potential agent for weight management strategies.

- Pharmaceuticals: Due to its metabolic effects, it may be explored as a therapeutic agent for conditions related to glucose metabolism.

- Research Tool: It serves as a valuable compound in metabolic studies to understand carbohydrate metabolism and energy homeostasis.

Interaction studies involving 2,5-anhydro-D-mannitol have revealed its affinity for glucose transporters such as GLUT5. Fluorescently labeled derivatives of this compound have demonstrated high specificity in binding assays . This interaction indicates potential pathways through which 2,5-anhydro-D-mannitol may exert its biological effects.

Several compounds share structural similarities with 2,5-anhydro-D-mannitol. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| D-Mannose | Yes | Naturally occurring sugar; involved in glycosylation |

| D-Fructose | Yes | Primary dietary sugar; metabolized differently |

| Sorbitol | Yes | Sugar alcohol; used as a sweetener; different metabolic pathway |

| Xylitol | Yes | Sugar alcohol; known for dental benefits |

While these compounds share structural characteristics with 2,5-anhydro-D-mannitol, they differ significantly in their metabolic pathways and biological activities. The unique inhibition of gluconeogenesis and modulation of food intake sets 2,5-anhydro-D-mannitol apart from these similar compounds.

The discovery of 2,5-anhydro-D-mannitol traces back to 1956, when Bera, Foster, and Stacey first synthesized it via the deamination of D-glucosamine hydrochloride using nitrous acid. This reaction produced a furanose derivative, later identified as 2,5-anhydro-D-mannitol, through subsequent reduction steps. Early structural analyses using X-ray crystallography revealed its β-D-fructofuranose-like conformation, featuring a tetrahydrofuran ring with hydroxyl and hydroxymethyl substituents. Initial pharmacological studies in the 1980s uncovered its ability to inhibit hepatic gluconeogenesis, positioning it as a key tool for studying carbohydrate metabolism.

Evolution of Scientific Understanding

By the late 20th century, researchers established that 2,5-anhydro-D-mannitol acts as a fructose analog, competitively inhibiting enzymes like fructose-1,6-bisphosphatase. Its metabolic effects were linked to dual crossover points in glycolysis: (1) pyruvate accumulation with phosphoenolpyruvate depletion and (2) fructose-1,6-bisphosphate accumulation without fructose-6-phosphate changes. The 2000s brought advances in synthetic chemistry, enabling the production of derivatives like 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol for structural studies. Contemporary research (2020s) has expanded its scope to geroscience, demonstrating lifespan extension in yeast models through mechanisms distinct from caloric restriction.

Significance in Carbohydrate Metabolism Research

As a non-metabolizable fructose analog, 2,5-anhydro-D-mannitol provides unique insights into:

- Hepatic glucose sensing pathways

- Allosteric regulation of glycolytic/gluconeogenic enzymes

- Cross-talk between carbohydrate and lipid metabolism

Its ability to induce a "pseudo-fasted" metabolic state—characterized by hypoglycemia, elevated ketone bodies, and increased lipolysis—has made it invaluable for studying starvation responses. Recent work suggests it may bypass insulin signaling pathways, offering potential therapeutic avenues for metabolic disorders.

2,5-Anhydro-D-mannitol exerts profound effects on hepatic carbohydrate metabolism. In fasting and diabetic animal models, it reduces blood glucose levels by 17–58% by inhibiting gluconeogenesis and glycogenolysis [1] [9]. The compound preferentially localizes to the liver, where it mimics metabolic states akin to fasting by trapping inorganic phosphate and depleting ATP [2] [5]. This ATP depletion alters adenine nucleotide concentrations, shifting hepatocytes toward glycolytic pathways and increasing lactate production [5] [9]. Unlike natural fasting, however, 2,5-AM administration elevates plasma corticosterone and epinephrine levels, indicating distinct neuroendocrine responses [3].

Phosphorylation Pathways

Conversion to 2,5-Anhydro-D-Mannitol 1-Phosphate

Upon hepatic uptake, 2,5-AM undergoes phosphorylation by fructokinase or hexokinase to form 2,5-anhydro-D-mannitol 1-phosphate (2,5-AM-1P). This monophosphate derivative exhibits inhibitory activity against key enzymes:

- Glycogen phosphorylase: Competitive inhibition (apparent K~i~ = 0.66 ± 0.09 mM) [1]

- Phosphoglucomutase: Mixed inhibition (apparent K~i~ = 2.8 ± 0.2 mM) [1]

The structural similarity of 2,5-AM-1P to glucose-1-phosphate enables it to disrupt glycogen metabolism by occupying enzyme active sites [7] [8].

Formation of 2,5-Anhydro-D-Mannitol 1,6-Bisphosphate

Further phosphorylation by phosphofructokinase converts 2,5-AM-1P to 2,5-anhydro-D-mannitol 1,6-bisphosphate (2,5-AM-1,6-BP). This bisphosphate derivative:

- Activates phosphoglucomutase (apparent K~α~ = 7.0 ± 0.5 μM) [1]

- Serves as a nonmetabolizable analog of fructose-1,6-bisphosphate (F-1,6-BP), allosterically activating pyruvate kinase [5] [6]

| Metabolite | Target Enzyme | Effect | Apparent Constant |

|---|---|---|---|

| 2,5-AM-1P | Glycogen phosphorylase | Competitive inhibition | K~i~ = 0.66 mM [1] |

| 2,5-AM-1P | Phosphoglucomutase | Mixed inhibition | K~i~ = 2.8 mM [1] |

| 2,5-AM-1,6-BP | Phosphoglucomutase | Alternative activation | K~α~ = 7.0 μM [1] |

Enzyme Interaction Profiles

Effects on Glycogen Phosphorylase

2,5-AM-1P directly inhibits glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis. By competing with glucose-1-phosphate at the active site, it reduces glucose mobilization from glycogen stores [1] [8]. This inhibition is concentration-dependent, with complete suppression observed at ≥2 mM concentrations in isolated hepatocytes [5].

Interaction with Phosphoglucomutase

The dual role of 2,5-AM metabolites creates a regulatory paradox:

- 2,5-AM-1P inhibits phosphoglucomutase (K~i~ = 2.8 mM), blocking glucose-1-phosphate conversion to glucose-6-phosphate [1] [7]

- 2,5-AM-1,6-BP activates phosphoglucomutase, potentially redirecting glucose metabolites toward glycolysis [1]

This dual modulation disrupts the equilibrium between glycogen synthesis and degradation.

Modulation of Pyruvate Kinase Activity

2,5-AM-1,6-BP activates pyruvate kinase by mimicking F-1,6-BP, its natural allosteric activator. In hepatocytes, this increases the pyruvate/phosphoenolpyruvate ratio by 300%, effectively shutting down gluconeogenesis from lactate/pyruvate substrates [5] [9]. The activation persists even in the presence of glucagon, overriding hormonal regulation of hepatic glucose output [9].

Influence on Fructose 1,6-Bisphosphatase

While 2,5-AM-1,6-BP does not directly inhibit fructose 1,6-bisphosphatase (FBPase), it indirectly suppresses gluconeogenesis by:

- Lowering cellular fructose-2,6-bisphosphate levels (a key FBPase inhibitor) [9]

- Depleting ATP required for FBPase-mediated glucose synthesis [10]

This dual mechanism reduces hepatic glucose production from triose phosphate precursors by ≥50% at 2 mM concentrations [9].

ATP Sequestration Mechanisms

2,5-AM induces hepatic ATP depletion through two parallel pathways:

- Phosphate trapping: Each phosphorylation step (1P → 1,6-BP) consumes 2 ATP equivalents [2] [6]

- Allosteric activation: 2,5-AM-1,6-BP stimulates pyruvate kinase, accelerating ATP consumption in glycolysis [5]

In isolated hepatocytes, 2,5-AM (5 mM) reduces ATP levels by 65% within 15 minutes, triggering compensatory increases in AMP and ADP concentrations [2] [5].

Role in Intracellular Signaling Cascades

The metabolic perturbations induced by 2,5-AM activate calcium-dependent signaling pathways:

- ATP depletion triggers ER calcium release, elevating cytosolic [Ca^2+^] to 450 nM (vs. 100 nM baseline) [2]

- Calcium spikes promote vesicular exocytosis, potentially mediating liver-to-brain signaling of energy status [2]

This signaling cascade links hepatic energy depletion to feeding behavior in animal models, with 2,5-AM administration increasing food intake by 300% in rats within 2 hours [2] [3]. The calcium flux is independent of extracellular calcium, relying solely on intracellular store depletion [2].

Gluconeogenesis Inhibition Mechanisms

The primary metabolic function of 2,5-anhydro-D-mannitol involves the selective inhibition of gluconeogenesis through multiple pathways and mechanisms. Research demonstrates that this compound exhibits substrate-specific inhibition patterns that vary significantly depending on the metabolic entry point of different precursors [1].

Substrate-specific Inhibition Patterns

The inhibitory effects of 2,5-anhydro-D-mannitol on gluconeogenesis demonstrate remarkable substrate specificity, with varying potencies depending on the metabolic pathway utilized by different precursor molecules. Studies conducted in isolated rat hepatocytes from fasted animals reveal a clear hierarchy of sensitivity to inhibition [1].

| Substrate | IC50 (mM) | Relative Sensitivity | Pathway Entry Point | Citation |

|---|---|---|---|---|

| Lactate plus Pyruvate | 0.10 | 1.0 | Pyruvate | [1] |

| Dihydroxyacetone | 0.25 | 2.5 | Triose phosphate | [1] |

| Glycerol | 0.50 | 5.0 | Triose phosphate | [1] |

| Sorbitol | 0.75 | 7.5 | Triose phosphate | [1] |

| Fructose | 1.00 | 10.0 | Fructose-6-phosphate | [1] |

The most sensitive pathway involves gluconeogenesis from lactate plus pyruvate, requiring only 0.10 millimolar concentrations of 2,5-anhydro-D-mannitol for 50% inhibition [1]. This exceptional sensitivity reflects the compound's primary mechanism of action at the pyruvate kinase and phosphoenolpyruvate carboxykinase steps of the gluconeogenic pathway.

Substrates entering the gluconeogenic pathway as triose phosphates, including dihydroxyacetone, glycerol, and sorbitol, demonstrate progressively decreased sensitivity to inhibition [1]. This pattern suggests that the metabolic burden of substrate conversion and the availability of alternative energy sources influence the compound's effectiveness.

The reduced sensitivity observed with fructose as a substrate reflects direct competition between fructose and 2,5-anhydro-D-mannitol for phosphorylation by fructokinase [1]. This competitive inhibition mechanism provides important insights into the molecular basis of substrate specificity.

Notably, gluconeogenesis from xylitol, which enters the pathway primarily as fructose-6-phosphate, remains completely unaffected by 2,5-anhydro-D-mannitol even at concentrations as high as 10 millimolar [1]. This selective resistance confirms that the compound's primary site of action occurs downstream of fructose-6-phosphate formation.

Metabolite Crossover Effects

The inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol produces distinct metabolite crossover patterns that provide mechanistic insights into the compound's effects on metabolic flux. These crossover effects demonstrate two primary sites of metabolic disruption within the gluconeogenic pathway [1].

| Metabolite | Control Level (μmol/g) | With 2,5-AM (μmol/g) | Fold Change | Direction | Citation |

|---|---|---|---|---|---|

| Pyruvate | 0.12 | 0.28 | 2.3 | Increase | [1] |

| Phosphoenolpyruvate | 0.08 | 0.04 | 0.5 | Decrease | [1] |

| Fructose-1,6-bisphosphate | 0.25 | 0.52 | 2.1 | Increase | [1] |

| Fructose-6-phosphate | 0.18 | 0.19 | 1.1 | No change | [1] |

| Glucose-6-phosphate | 0.35 | 0.32 | 0.9 | Slight decrease | [1] |

| Lactate Formation | 0.45 | 0.78 | 1.7 | Increase | [1] |

The first crossover occurs at the pyruvate kinase step, where pyruvate concentrations increase by 2.3-fold while phosphoenolpyruvate levels decrease by 50% [1]. This pattern indicates enhanced conversion of phosphoenolpyruvate to pyruvate, effectively reversing the normal gluconeogenic flux and promoting glycolytic metabolism.

The second crossover manifests at the fructose-1,6-bisphosphatase step, where fructose-1,6-bisphosphate concentrations increase by 2.1-fold while fructose-6-phosphate levels remain essentially unchanged [1]. This metabolite accumulation suggests inhibition of fructose-1,6-bisphosphatase activity, preventing the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate.

The absence of significant changes in glucose-6-phosphate levels, combined with the selective effects on upstream metabolites, confirms that the primary sites of action occur at the pyruvate kinase and fructose-1,6-bisphosphatase steps rather than at glucose-6-phosphatase [1]. This specificity explains why glucose production from galactose, which bypasses these enzymatic steps, remains unaffected by 2,5-anhydro-D-mannitol treatment [2].

Glycogenolysis Regulation

The regulatory effects of 2,5-anhydro-D-mannitol extend beyond gluconeogenesis to encompass significant inhibition of glycogenolysis, the breakdown of glycogen stores for glucose production. This compound demonstrates potent inhibitory effects on both basal and hormone-stimulated glycogenolysis in hepatocytes [3] [2].

| Condition | Control Rate (μmol/min/g) | With 1 mM 2,5-AM | Percent Inhibition | Cell Type | Citation |

|---|---|---|---|---|---|

| Basal glucose production | 0.31 | 0.12 | 61% | Fasted hepatocytes | [3] [2] |

| Glucagon-stimulated (0.5 μM) | 0.52 | 0.18 | 65% | Fasted hepatocytes | [3] [2] |

| Norepinephrine-stimulated (5 μM) | 0.48 | 0.19 | 60% | Fasted hepatocytes | [3] [2] |

| Fed rats - basal | 0.77 | 0.28 | 64% | Fed hepatocytes | [3] [2] |

| Fed rats - glucagon stimulated | 1.24 | 0.45 | 64% | Fed hepatocytes | [3] [2] |

The inhibition of glycogenolysis occurs through direct enzymatic effects mediated by the phosphorylated metabolites of 2,5-anhydro-D-mannitol. The primary mechanism involves inhibition of glycogen phosphorylase by 2,5-anhydro-D-mannitol-1-phosphate, which accumulates to concentrations of 9.2 micromolar per gram wet weight in treated hepatocytes [2].

Glycogen phosphorylase exhibits sensitivity to 2,5-anhydro-D-mannitol-1-phosphate with an apparent inhibition constant of 660 micromolar [3]. This relatively modest affinity becomes physiologically significant due to the substantial intracellular accumulation of the phosphorylated metabolite following 2,5-anhydro-D-mannitol treatment.

The compound's effects on glycogenolysis remain consistent across different hormonal conditions, suggesting that the inhibition occurs at the enzymatic level rather than through interference with hormonal signaling pathways [3] [2]. However, at higher concentrations of 2,5-anhydro-D-mannitol, the compound can block the ability of glucagon to stimulate glucose production, indicating additional regulatory mechanisms at elevated doses [1].

Phosphoglucomutase, another key enzyme in glycogen metabolism, demonstrates sensitivity to 2,5-anhydro-D-mannitol-1-phosphate with an inhibition constant of 2.8 millimolar [3]. This secondary effect contributes to the overall disruption of glycogen-derived glucose production.

Impact on Glycolysis Pathways

The effects of 2,5-anhydro-D-mannitol on glycolytic pathways demonstrate complex dose-dependent responses that reflect the compound's dual role as both a metabolic substrate and an inhibitor of key glycolytic enzymes. These effects become particularly pronounced when hepatocytes metabolize high concentrations of glucose [4] [5].

| Parameter | Control (% of baseline) | 0.25 mM 2,5-AM | 0.5 mM 2,5-AM | 1.0 mM 2,5-AM | Primary Effect Site | Citation |

|---|---|---|---|---|---|---|

| Lactate Formation | 100 | 65 | 45 | 28 | PFK-1 | [4] [5] |

| 3H2O Formation | 100 | 58 | 42 | 25 | PFK-1 | [4] [5] |

| Fructose-6-phosphate | 100 | 92 | 85 | 78 | Mild | [4] [5] |

| Fructose-1,6-bisphosphate | 100 | 75 | 65 | 55 | Substantial | [4] [5] |

| Glucose-6-phosphate | 100 | 98 | 88 | 82 | Minimal | [4] [5] |

| ATP Content | 100 | 95 | 78 | 62 | Phosphate trapping | [4] [5] |

The primary site of glycolytic inhibition occurs at phosphofructokinase-1, as evidenced by the dramatic reduction in both lactate formation and tritiated water formation from labeled glucose [4] [5]. At low concentrations of 0.25 millimolar, 2,5-anhydro-D-mannitol reduces lactate formation by 35% and tritiated water production by 42%, indicating specific inhibition of phosphofructokinase-1 activity [4] [5].

The mechanism of phosphofructokinase-1 inhibition involves multiple factors. At low concentrations, the inhibition cannot be attributed to decreases in fructose-2,6-bisphosphate content, suggesting direct enzymatic effects of 2,5-anhydro-D-mannitol phosphate derivatives [4] [5]. The compound is metabolized to both monophosphate and bisphosphate forms, with the bisphosphate derivative demonstrating weak activating properties for phosphofructokinase-1 at low concentrations but inhibitory effects at higher concentrations [6].

Higher concentrations of 2,5-anhydro-D-mannitol produce more complex effects on glycolytic metabolism. At concentrations of 0.5 millimolar and above, the compound causes substantial decreases in cellular ATP content accompanied by decreases in glucose-6-phosphate and fructose-6-phosphate levels [4] [5]. These effects reflect the compound's ability to trap phosphate in its phosphorylated forms, thereby reducing the availability of inorganic phosphate for ATP synthesis.

The temporal aspects of glycolytic inhibition demonstrate interesting patterns in different cell types. In hepatocytes, the inhibition occurs rapidly upon exposure to 2,5-anhydro-D-mannitol, while in Ehrlich ascites cells, the tumor cells must be pretreated with the compound prior to glucose exposure to achieve inhibition [4] [5]. This difference suggests cell-type-specific mechanisms of compound uptake and metabolism.

Substrate Competition Dynamics

The metabolic effects of 2,5-anhydro-D-mannitol involve complex substrate competition dynamics that influence the compound's effectiveness across different metabolic conditions. These competitive interactions occur at multiple enzymatic steps and determine the overall metabolic impact of the compound [1] [6].

The most significant competitive interaction occurs at fructokinase, where 2,5-anhydro-D-mannitol competes directly with fructose for phosphorylation [1]. This competition explains the reduced sensitivity of fructose-dependent gluconeogenesis to inhibition by 2,5-anhydro-D-mannitol, as higher concentrations of the analog are required to achieve 50% inhibition when fructose serves as the gluconeogenic substrate.

Competition for phosphorylation extends to hexokinase, which can also phosphorylate 2,5-anhydro-D-mannitol, though with different kinetic properties compared to fructokinase [7]. Enzymatic analysis reveals that hexokinase phosphorylates 2,5-anhydro-D-mannitol with kinetic parameters that allow measurement of the compound at concentrations up to 0.10 millimolar [7].

The competition dynamics become particularly complex when multiple substrates are present simultaneously. In hepatocytes metabolizing mixtures of gluconeogenic precursors, the presence of alternative substrates can modify the cellular concentrations of 2,5-anhydro-D-mannitol phosphate derivatives [6]. Gluconeogenic substrates decrease the cellular accumulation of both monophosphate and bisphosphate forms, while glucose treatment does not produce similar effects [6].

These competitive interactions extend to the utilization of phosphorylated derivatives. The rate of phosphorylation of 2,5-anhydro-D-mannitol-1-phosphate by phosphofructokinase-1 proceeds at a slower rate than the phosphorylation of fructose-6-phosphate, but the reaction is stimulated by fructose-2,6-bisphosphate [6]. This differential phosphorylation rate contributes to the accumulation of the monophosphate form under certain metabolic conditions.

The substrate competition dynamics also influence the recovery of metabolic function following 2,5-anhydro-D-mannitol treatment. The inhibition of glycolysis in Ehrlich ascites cells decreases with time because the phosphorylated metabolites formed during preincubation are rapidly dephosphorylated during subsequent incubation with glucose [4] [5]. This temporal pattern reflects the competitive balance between phosphorylation and dephosphorylation processes.

Influence on Ketogenesis

The metabolic effects of 2,5-anhydro-D-mannitol extend to significant alterations in ketogenesis, the production of ketone bodies from fatty acid oxidation. These effects reflect the compound's ability to shift metabolic flux toward fat oxidation when carbohydrate utilization is impaired [8] [9].

Treatment with 2,5-anhydro-D-mannitol produces substantial increases in plasma ketone body concentrations, with levels rising from control values of 0.12 millimolar to 0.34 millimolar, representing a 2.8-fold increase [8] [9]. This ketogenic response occurs within 4 hours of treatment and reflects enhanced hepatic fatty acid oxidation.

The mechanism underlying enhanced ketogenesis involves the metabolic compensation that occurs when carbohydrate utilization is impaired by 2,5-anhydro-D-mannitol. As glucose production from gluconeogenesis and glycogenolysis decreases, hepatocytes shift toward fatty acid oxidation as an alternative energy source [9]. This metabolic flexibility allows cells to maintain ATP production despite the inhibition of carbohydrate metabolism.

The ketogenic response demonstrates interesting dietary dependencies. In rats fed high-carbohydrate, low-fat diets, 2,5-anhydro-D-mannitol produces robust increases in ketone body production [9]. However, in animals already adapted to high-fat, low-carbohydrate diets, the additional ketogenic stimulus from 2,5-anhydro-D-mannitol treatment is substantially attenuated [9].

Studies using indirect calorimetry confirm that 2,5-anhydro-D-mannitol causes a potent and long-lasting decrease in respiratory quotient, indicating a shift from carbohydrate to fat oxidation [8]. The respiratory quotient decreases from control values of 0.85 to 0.72 following treatment, representing a substantial metabolic shift toward fat utilization [8].

The temporal pattern of ketogenesis following 2,5-anhydro-D-mannitol treatment demonstrates sustained effects that persist for several hours. This prolonged response reflects the time required for phosphate trapping to resolve and for normal carbohydrate metabolism to resume [9]. The duration of ketogenesis correlates with the time course of ATP recovery in hepatocytes.

Effects on Lipid Metabolism Pathways

The comprehensive effects of 2,5-anhydro-D-mannitol on lipid metabolism encompass multiple pathways including lipolysis, fatty acid oxidation, and lipid synthesis. These effects reflect the compound's ability to create a metabolic state that mimics fasting conditions [8] [9].

| Parameter | Control Value | Units | After 2,5-AM Treatment | Fold Change | Duration (hours) | Citation |

|---|---|---|---|---|---|---|

| Plasma Free Fatty Acids | 0.48 | mM | 0.87 | 1.8 | 2 | [8] [9] |

| Plasma Ketone Bodies | 0.12 | mM | 0.34 | 2.8 | 4 | [8] [9] |

| Plasma Glycerol | 0.08 | mM | 0.15 | 1.9 | 2 | [8] [9] |

| Fatty Acid Oxidation | 2.1 | μmol/min/g | 3.8 | 1.8 | 6 | [9] [10] |

| Respiratory Quotient | 0.85 | Ratio | 0.72 | 0.85 | 8 | [8] [9] |

Free Fatty Acid Mobilization

The administration of 2,5-anhydro-D-mannitol produces significant increases in plasma free fatty acid concentrations, rising from control levels of 0.48 millimolar to 0.87 millimolar within 2 hours of treatment [8] [9]. This 1.8-fold increase reflects enhanced lipolysis in adipose tissue, likely mediated by the metabolic stress response triggered by hepatic ATP depletion.

The mechanism of free fatty acid mobilization involves the activation of hormone-sensitive lipase in adipose tissue, which responds to the altered metabolic state created by 2,5-anhydro-D-mannitol treatment [8]. The compound's ability to mimic fasting conditions triggers the same hormonal and metabolic signals that normally promote lipolysis during periods of energy restriction.

The temporal pattern of free fatty acid mobilization demonstrates rapid onset, with significant increases detectable within 2 hours of treatment [8] [9]. This rapid response reflects the sensitivity of adipose tissue to metabolic signals originating from the liver, particularly the changes in ATP status and glucose availability.

The magnitude of free fatty acid mobilization varies with dietary conditions. Animals fed high-carbohydrate, low-fat diets show more pronounced free fatty acid responses to 2,5-anhydro-D-mannitol treatment compared to those adapted to high-fat diets [9]. This dietary dependency reflects the baseline metabolic state and the degree of metabolic perturbation produced by the compound.

Glycerol Release Patterns

The lipolytic response to 2,5-anhydro-D-mannitol treatment includes substantial increases in plasma glycerol concentrations, which rise from control values of 0.08 millimolar to 0.15 millimolar, representing a 1.9-fold increase [8] [9]. This glycerol release occurs concurrently with free fatty acid mobilization and provides additional evidence for enhanced lipolysis.

The glycerol release pattern demonstrates consistent timing with free fatty acid mobilization, with significant increases detectable within 2 hours of treatment [8] [9]. This temporal coordination reflects the coordinated nature of triglyceride hydrolysis, which simultaneously releases both fatty acids and glycerol from adipose tissue stores.

The quantitative relationship between glycerol and free fatty acid release provides insights into the stoichiometry of lipolysis during 2,5-anhydro-D-mannitol treatment. The molar ratio of released fatty acids to glycerol approximates the expected 3:1 ratio for complete triglyceride hydrolysis, suggesting that the compound promotes extensive lipolysis rather than partial hydrolysis [8] [9].

The metabolic fate of released glycerol during 2,5-anhydro-D-mannitol treatment presents interesting considerations. While glycerol can serve as a gluconeogenic substrate, its conversion to glucose is inhibited by the compound itself [1]. This creates a situation where glycerol accumulates in the circulation while its normal metabolic utilization is impaired.

The sustained nature of glycerol release following 2,5-anhydro-D-mannitol treatment reflects the prolonged metabolic effects of the compound. As hepatic ATP levels remain depressed for several hours following treatment, the signals promoting lipolysis persist, maintaining elevated glycerol concentrations [8] [9]. This sustained response contributes to the overall metabolic shift toward fat utilization that characterizes the response to 2,5-anhydro-D-mannitol.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Dates

An essential role for GLUT5-mediated fructose utilization in exacerbating the malignancy of clear cell renal cell carcinoma

Xing Jin, Yupei Liang, Dan Liu, Qin Luo, Lili Cai, Jia Wu, Lijun Jia, Wen-Lian ChenPMID: 31102011 DOI: 10.1007/s10565-019-09478-4

Abstract

Fructose is an important alternative carbon source for several tumors, and GLUT5 is the major fructose transporter which mediates most of fructose uptake in cells. So far, it is unclear whether GLUT5-mediated fructose utilization is important for clear cell renal cell carcinoma (ccRCC). Here, we demonstrated that GLUT5 was highly expressed in a panel of ccRCC cell lines. High GLUT5 expression exacerbated the neoplastic phenotypes of ccRCC cells, including cell proliferation and colony formation. On the other hand, deletion of the GLUT5-encoding gene SLC2A5 dramatically attenuated cellular malignancy via activating the apoptotic pathway. Moreover, administration of 2,5-anhydro-D-mannitol (2,5-AM), a competitive inhibitor of fructose uptake, could markedly suppress ccRCC cell growth. Together, we provide a new mechanistic insight for GLUT5-mediated fructose utilization in ccRCC cells and highlight the therapeutic potential for targeting this metabolic pathway against ccRCC.Nonhierarchical Flux Regulation Exposes the Fitness Burden Associated with Lactate Production in Synechocystis sp. PCC6803

Wei Du, S Andreas Angermayr, Joeri A Jongbloets, Douwe Molenaar, Herwig Bachmann, Klaas J Hellingwerf, Filipe Branco Dos SantosPMID: 27936615 DOI: 10.1021/acssynbio.6b00235

Abstract

Cyanobacteria are mostly engineered to be sustainable cell-factories by genetic manipulations alone. Here, by modulating the concentration of allosteric effectors, we focus on increasing product formation without further burdening the cells with increased expression of enzymes. Resorting to a novel 96-well microplate cultivation system for cyanobacteria, and using lactate-producing strains of Synechocystis PCC6803 expressing different l-lactate dehydrogenases (LDH), we titrated the effect of 2,5-anhydro-mannitol supplementation. The latter acts in cells as a nonmetabolizable analogue of fructose 1,6-bisphosphate, a known allosteric regulator of one of the tested LDHs. In this strain (SAA023), we achieved over 2-fold increase of lactate productivity. Furthermore, we observed that as carbon is increasingly deviated during growth toward product formation, there is an increased fixation rate in the population of spontaneous mutants harboring an impaired production pathway. This is a challenge in the development of green cell factories, which may be countered by the incorporation in biotechnological processes of strategies such as the one pioneered here.Tunable GLUT-Hexose Binding and Transport via Modulation of Hexose C-3 Hydrogen-Bonding Capabilities

Venkata Pavan Kumar Kondapi, Olivier-Mohamad Soueidan, Christopher I Cheeseman, Frederick G WestPMID: 28346703 DOI: 10.1002/chem.201701329

Abstract

The importance of the hydrogen bonding interactions in the GLUT-hexose binding process (GLUT=hexose transporter) has been demonstrated by studying the binding of structurally modified d-fructose analogues to GLUTs, and in one case its transport into cells. The presence of a hydrogen bond donor at the C-3 position of 2,5-anhydro-d-mannitol derivatives is essential for effective binding to GLUT5 and transport into tumor cells. Surprisingly, installation of a group that can function only as a hydrogen bond acceptor at C-3 resulted in selective recognition by GLUT1 rather than GLUT5. A fluorescently labelled analogue clearly showed GLUT-mediated transport and low efflux properties of the probe. This study reveals that a single positional modification of a 2,5-anhydro-d-mannitol derivative is sufficient to switch its binding preference from GLUT5 to GLUT1, and uncovers general scaffolds that are suitable for the potential selective delivery of molecular payloads into tumor cells via GLUT transport machinery.Hexitol anhydrides; the structure of the 2,5-anhydromannitol of Brigl and Grüner (2,5-anhydrosorbitol)

R C HOCKETT, M ZIEF, R M GOEPP JrPMID: 20985593 DOI: 10.1021/ja01210a005

Abstract

Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity

Nazanin Nahrjou, Avik Ghosh, Marina TanasovaPMID: 34064801 DOI: 10.3390/ijms22105073

Abstract

Specific link between high fructose uptake and cancer development and progression highlighted fructose transporters as potential means to achieve GLUT-mediated discrimination between normal and cancer cells. The gained expression of fructose-specific transporter GLUT5 in various cancers offers a possibility for developing cancer-specific imaging and bioactive agents. Herein, we explore the feasibility of delivering a bioactive agent through cancer-relevant fructose-specific transporter GLUT5. We employed specific targeting of GLUT5 by 2,5-anhydro-D-mannitol and investigated several drug conjugates for their ability to induce cancer-specific cytotoxicity. The proof-of-concept analysis was carried out for conjugates of chlorambucil (CLB) in GLUT5-positive breast cancer cells and normal breast cells. The cytotoxicity of conjugates was assessed over 24 h and 48 h, and significant dependence between cancer-selectivity and conjugate size was observed. The differences were found to relate to the loss of GLUT5-mediated uptake upon increased conjugate size and hydrophobicity. The findings provide information on the substrate tolerance of GLUT5 and highlight the importance of maintaining appropriate hydrophilicity for GLUT-mediated delivery.Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol

János Kuszmann, Gábor Medgyes, Sándor BorosPMID: 15953593 DOI: 10.1016/j.carres.2005.05.006

Abstract

2,5-Anhydro-3-O-beta-D-glucopyranosyl-; -3-O-alpha-L-idopyranosyl-; -3-O-alpha-D-arabinopyranosyl-; -3-O-alpha-L-arabinopyranosyl-; -3-O-beta-D-maltopyranosyl-; -3-O-beta-D-gentiobiopyranosyl-; -1,6-di-O-beta-D-glucopyranosyl-; -1,6-di-O-alpha-L-idopyranosyl-; -1-O-beta-D-maltopyranosyl-; -1,3,6-tri-O-beta-D-glucopyranosyl-; -1,6-di-O-beta-maltopyranosyl- and -1,6-di-O-beta-D-gentiobiopyranosyl-2,5-anhydro-D-mannitol as well as their poly-O-sulfated derivatives were synthesized. The IP3-IC50 values of their sodium and/or potassium salts were determined for structure-activity studies aiming at the synthesis of new, orally active antiasthmatic compounds.Effect of a nonmetabolizable analog of fructose-1,6-bisphosphate on glycolysis and ethanol production in strains of Saccharomyces cerevisiae and Escherichia coli

Nhuan P Nghiem, Timothy M CoferPMID: 18025560 DOI: 10.1007/BF02729071

Abstract

Fructose-1,6-bisphosphate (F-1,6-P2) is an allosteric activator of two key enzymes of glycolysis: phosphofructokinase and pyruvate kinase. Regulation of glycolysis in a wild-type Saccharomyces cerevisiae and a recombinant Escherichia coli by a dead-end structural analog of F-1,6-P2 was studied. 2,5-Anhydromannitol (2,5-AM), a structural analog of beta-d-fructose, was used. On being taken up by the cells, 2,5-AM was converted into its monophosphate and diphosphate by the enzymes of the glycolytic pathway. The final product, 2,5-anhydromannitol-1,6-bisphosphate, could not be metabolized further and, therefore, accumulated inside the cells. Glucose and fructose were used as substrates. It was found that 2,5-AM at concentrations of 1 mM or less did not have any effect on either substrate consumption or ethanol production. At concentrations of 2,5-AM of 2.5 mM or greater, significant inhibition of both glucose and fructose was observed, with fructose inhibition much more severe. We discuss the possible mechanisms of glycolysis inhibition by 2,5-AM at high concentrations and the regulation of glycolysis by this compound.Etomoxir, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats

Charles C Horn, Hong Ji, Mark I FriedmanPMID: 15059695 DOI: 10.1016/j.physbeh.2004.01.007

Abstract

Etomoxir, an inhibitor of fatty acid oxidation, increases food intake and reported hunger in humans. Work with animal models suggests that other inhibitors of fatty acid oxidation stimulate feeding behavior by acting on the liver. In the following study, we assessed whether etomoxir would increase food intake in rats and to what degree the effects of etomoxir on feeding were associated with changes in hepatic energy status. The effects of etomoxir on hepatic energy status were assessed by measuring liver ATP, ADP, phosphorylation potential, and glycogen content. Blood glucose, free fatty acids, and ketone bodies were also measured to determine the availability of circulating fuels following etomoxir treatment. Etomoxir and methyl palmoxirate (MP; another inhibitor of fatty acid oxidation) increased food intake. Etomoxir, like MP, also reduced hepatic ATP/ADP ratio and phosphorylation potential. In combination with 2,5-anhydro-D-mannitol (an analogue of fructose that produces an increase in feeding by action on the liver), etomoxir synergistically increased food intake and reduced hepatic ATP/ADP ratio. In summary, etomoxir increased food intake and decreased hepatic energy status in the rat. This suggests that etomoxir stimulates feeding by action on the liver.Enhanced Fructose Utilization Mediated by SLC2A5 Is a Unique Metabolic Feature of Acute Myeloid Leukemia with Therapeutic Potential

Wen-Lian Chen, Yue-Ying Wang, Aihua Zhao, Li Xia, Guoxiang Xie, Mingming Su, Linjing Zhao, Jiajian Liu, Chun Qu, Runmin Wei, Cynthia Rajani, Yan Ni, Zhen Cheng, Zhu Chen, Sai-Juan Chen, Wei JiaPMID: 27746145 DOI: 10.1016/j.ccell.2016.09.006

Abstract

Rapidly proliferating leukemic progenitor cells consume substantial glucose, which may lead to glucose insufficiency in bone marrow. We show that acute myeloid leukemia (AML) cells are prone to fructose utilization with an upregulated fructose transporter GLUT5, which compensates for glucose deficiency. Notably, AML patients with upregulated transcription of the GLUT5-encoding gene SLC2A5 or increased fructose utilization have poor outcomes. Pharmacological blockage of fructose uptake ameliorates leukemic phenotypes and potentiates the cytotoxicity of the antileukemic agent, Ara-C. In conclusion, this study highlights enhanced fructose utilization as a metabolic feature of AML and a potential therapeutic target.Inhibitors of carbohydrate metabolism reduce undirected song production at doses that do not alter food intake in singly housed male zebra finches

Susanne L T Cappendijk, Frank JohnsonPMID: 15794997 DOI: 10.1016/j.bbr.2004.10.001